![molecular formula C20H14F2N4O2 B2642971 3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955539-15-8](/img/structure/B2642971.png)
3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Description
3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases.
Scientific Research Applications
Imidazo[1,2-b]pyridazine Derivatives and Their Applications
The literature review reveals that derivatives of imidazo[1,2-b]pyridazine and similar heterocyclic compounds have been extensively studied for their pharmacological properties, including antiviral, antimicrobial, and antiproliferative activities, among others. These studies highlight the versatility of this chemical scaffold in medicinal chemistry for the development of new therapeutic agents.
Antiviral Applications : Research on imidazo[1,2-b]pyridazine derivatives demonstrates their potential in antiviral drug discovery, targeting various viral infections. For instance, compounds within this class have shown remarkable activity against bird flu influenza (H5N1), indicating their significance in addressing viral diseases (Hebishy et al., 2020) [https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt].
Antimicrobial and Antiproliferative Activities : These compounds have also been explored for their antimicrobial properties against a range of bacterial strains, as well as their antiproliferative effects on cancer cell lines. This dual activity underscores their potential in developing agents that could address both infectious diseases and cancer (Ghani & Mansour, 2011) [https://consensus.app/papers/palladiumii-platinumii-complexes-containing-ligands-ghani/880dcd0dc4f8554f8ff4a43de273671f/?utm_source=chatgpt].
Antiulcer Agents : Additionally, derivatives with substitutions at specific positions on the imidazo[1,2-b]pyridazine ring have been synthesized with the aim of discovering new antiulcer agents, showcasing the chemical flexibility of this scaffold in targeting various gastrointestinal disorders (Starrett et al., 1989) [https://consensus.app/papers/synthesis-activity-3substituted-imidazo12apyridines-starrett/5a0bcf3e4da451edb27464d1bd0e2f45/?utm_source=chatgpt].
properties
IUPAC Name |
3,4-difluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-19-9-8-18-24-17(11-26(18)25-19)12-2-5-14(6-3-12)23-20(27)13-4-7-15(21)16(22)10-13/h2-11H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMZOCWILEKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide |
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